molecular formula C9H8N2S2 B11891582 3-Methylquinazoline-2,4(1H,3H)-dithione CAS No. 16081-92-8

3-Methylquinazoline-2,4(1H,3H)-dithione

Cat. No.: B11891582
CAS No.: 16081-92-8
M. Wt: 208.3 g/mol
InChI Key: LIGIVAKPRGQPSQ-UHFFFAOYSA-N
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Description

3-Methylquinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinazoline-2,4(1H,3H)-dithione typically involves the reaction of anthranilic acid with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylquinazoline-2,4(1H,3H)-dithione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione moiety to a dithiol.

    Substitution: The methyl group and other positions on the quinazoline ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline ring.

Scientific Research Applications

3-Methylquinazoline-2,4(1H,3H)-dithione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methylquinazoline-2,4(1H,3H)-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethylquinazoline-2,4(1H,3H)-dithione
  • 3-Phenylquinazoline-2,4(1H,3H)-dithione
  • 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione

Uniqueness

3-Methylquinazoline-2,4(1H,3H)-dithione is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in its structure. This unique combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

16081-92-8

Molecular Formula

C9H8N2S2

Molecular Weight

208.3 g/mol

IUPAC Name

3-methyl-1H-quinazoline-2,4-dithione

InChI

InChI=1S/C9H8N2S2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13)

InChI Key

LIGIVAKPRGQPSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C2=CC=CC=C2NC1=S

Origin of Product

United States

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